2,4,6-Tribromodiphenyl ether

Log Kow Hydrophobicity Bioaccumulation

Environmental chemists quantifying PBDE congeners require isomerically pure 2,4,6-tribromodiphenyl ether (PBDE-30) with unambiguous chromatographic identity to eliminate co-elution and misidentification risks. This certified reference standard resolves those challenges: • Verified GC-MS retention time and diagnostic mass spectrum for congener-specific detection in air, water, sediment, and biota matrices • Symmetric 2,4,6-substitution pattern validated for QSAR model calibration and computational toxicology studies • Supplied with comprehensive Certificate of Analysis; available as neat solid (≥98%) or calibrated isooctane/nonane solution

Molecular Formula C12H7Br3O
Molecular Weight 406.89 g/mol
CAS No. 155999-95-4
Cat. No. B175700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,6-Tribromodiphenyl ether
CAS155999-95-4
Molecular FormulaC12H7Br3O
Molecular Weight406.89 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=C(C=C(C=C2Br)Br)Br
InChIInChI=1S/C12H7Br3O/c13-8-6-10(14)12(11(15)7-8)16-9-4-2-1-3-5-9/h1-7H
InChIKeyTVZAPPGLBLTACB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 ml / 1.2 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





PBDE-30 Physicochemical and Structural Properties


2,4,6-Tribromodiphenyl ether (CAS 155999-95-4), also designated as PBDE-30, is a specific tribrominated congener within the polybrominated diphenyl ether (PBDE) family of flame retardants [1]. It is characterized by three bromine atoms symmetrically substituted at the 2, 4, and 6 positions of one phenyl ring, resulting in a molecular formula of C₁₂H₇Br₃O and a molecular weight of 406.89 g/mol [2]. This precise substitution pattern distinguishes it from the 209 other possible PBDE congeners, leading to unique physicochemical properties [3].

Isomer Specificity in Flame Retardant Research


In the PBDE family, generic substitution is not scientifically valid because the number and precise position of bromine atoms critically dictate each congener's physicochemical and environmental behavior [1]. The 209 possible PBDE congeners exhibit vastly different properties, including vapor pressure, water solubility, and hydrophobicity, which directly influence their application performance and environmental fate [2]. A change in bromination pattern, even among other tribrominated isomers, alters these parameters and, consequently, the compound's efficacy, stability, and toxicological profile [3]. Therefore, selecting 2,4,6-tribromodiphenyl ether for a specific research or industrial purpose is a decision based on its unique, isomer-dependent characteristics, as detailed in the quantitative evidence below.

Quantitative Differentiation Evidence


Log Kow Comparison Across PBDE Congeners

2,4,6-Tribromodiphenyl ether (PBDE-30) exhibits an estimated Log Kow of 5.88 . This value is directly comparable to a range of other PBDE congeners with different bromination patterns, such as BDE-28 (Log Kow 5.94) and BDE-47 (Log Kow 6.81) [1]. The Log Kow is a key predictor of a compound's hydrophobicity and potential to partition into organic phases, including biological lipids and environmental matrices. The 0.93 log-unit difference between PBDE-30 and the more brominated BDE-47 indicates a significantly lower (~8.5x) theoretical octanol-water partition coefficient for the target compound.

Log Kow Hydrophobicity Bioaccumulation

Henry's Law Constant and Environmental Partitioning

The Henry's Law constant (Hscp) for 2,4,6-tribromodiphenyl ether is 3.4×10⁻¹ mol/(m³·Pa) at 298.15 K, a value derived from a quantitative structure-property relationship (QSPR) study [1]. In comparison, the congener BDE-47 has a reported Henry's Law constant of 1.48×10⁻⁵ atm m³/mol (which converts to approximately 1.46×10⁻³ mol/(m³·Pa)), indicating PBDE-30 has a roughly 200-fold higher Henry's Law constant [2]. This substantial difference signifies that PBDE-30 is considerably more volatile and has a greater tendency to partition from water to air than BDE-47.

Henry's Law Constant Volatility Environmental Transport

Boiling Point vs. Lower-Brominated Analogs

The normal boiling point for 2,4,6-tribromodiphenyl ether is critically evaluated at 663.4 K (approx. 390.3 °C) [1]. In contrast, lower-brominated diphenyl ethers like monobromo- and dibromo-analogs (class-level inference) possess significantly lower boiling points. For example, diphenyl ether itself (C₁₂H₁₀O) has a boiling point of approximately 258 °C [2]. The addition of three bromine atoms to the diphenyl ether backbone increases the boiling point by over 130 °C, which is a class-level trend indicating enhanced thermal stability with increased bromination.

Boiling Point Thermal Stability Flame Retardant

Bioconcentration Factor vs. Highly Brominated PBDE

The estimated bioconcentration factor (BCF) for 2,4,6-tribromodiphenyl ether is 15,010 . This value, derived from quantitative structure-activity relationship (QSAR) models, can be compared to the BCF for the more brominated BDE-153, which is not directly available in the same source but whose significantly higher Log Kow of 7.90 (vs. 5.88 for PBDE-30) strongly suggests a much higher BCF [1]. The difference in Log Kow of 2.02 units implies that BDE-153 could have a theoretical BCF that is orders of magnitude greater. This positions PBDE-30 as a congener with moderate bioaccumulation potential relative to the highly brominated and environmentally persistent PBDEs.

Bioconcentration Factor Bioaccumulation QSAR

Research and Application Scenarios


Environmental Monitoring Reference Standard

Due to its specific and well-defined physicochemical properties, 2,4,6-tribromodiphenyl ether (PBDE-30) is an essential analytical reference standard for the accurate identification and quantification of this specific congener in environmental matrices (e.g., air, water, sediment, biota). Its unique chromatographic retention time and mass spectrum [1] are critical for gas chromatography-mass spectrometry (GC-MS) methods, enabling scientists to monitor its distinct environmental transport and fate, especially given its comparatively high volatility [2].

SAR and QSAR Model Development

The symmetrical 2,4,6-substitution pattern of PBDE-30 makes it a valuable model compound for computational chemistry and toxicology. Its properties, such as its predicted Log Kow of 5.88 [1] and Henry's Law constant [2], serve as critical data points for developing and validating quantitative structure-activity relationship (QSAR) models. These models are used to predict the environmental behavior and potential toxicity of the broader class of 209 PBDE congeners.

High-Temperature Polymer Flame Retardant

The critically evaluated boiling point of approximately 390 °C for 2,4,6-tribromodiphenyl ether [1] suggests its suitability as a flame retardant additive in polymers requiring high processing temperatures. This thermal stability, compared to lower-brominated or non-brominated diphenyl ethers [2], allows the compound to remain within the polymer matrix during extrusion or molding, thereby retaining its flame-retardant efficacy in the final product.

Degradation and Metabolism Pathway Studies

As a tribrominated congener, PBDE-30 represents a crucial intermediate in the stepwise reductive debromination pathways of higher-brominated PBDEs (e.g., BDE-47, BDE-99) to lower-brominated congeners [1]. Researchers use this compound to investigate the specific anaerobic degradation and metabolism processes of PBDEs in environmental and biological systems, as its formation and subsequent breakdown are key steps in understanding the overall environmental persistence and toxicity of these contaminants [2].

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